tetranor-PGFM

Übersicht

Beschreibung

Tetranor-PGFM is the major urinary metabolite of PGF2α . Normal healthy females excrete 7-13 µg of tetranor-PGFM per day compared to 11-59 µg/24 hours for healthy males . In pregnant females, tetranor-PGFM levels in the urine are 2 to 5-fold higher and diminish to pre-pregnancy levels soon after labor .

Synthesis Analysis

Tetranor-PGFM is a metabolite of PGF2α . It is produced in the body and excreted in the urine . The exact synthesis pathway of tetranor-PGFM is not detailed in the retrieved papers.Chemical Reactions Analysis

Tetranor-PGFM is supplied as a solution in methyl acetate . To change the solvent, simply evaporate the methyl acetate under a gentle stream of nitrogen and immediately add the solvent of choice . The solubility of tetranor-PGFM in solvents such as ethanol, DMSO, and dimethyl formamide is approximately 100 mg/ml .Physical And Chemical Properties Analysis

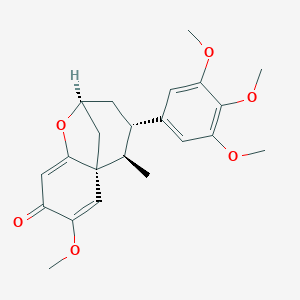

Tetranor-PGFM has a molecular formula of C16H26O7 and a formula weight of 330.4 . It is supplied as a solution in methyl acetate . It is soluble in DMF, DMSO, and ethanol at concentrations greater than 100 mg/ml, and in PBS (pH 7.2) at concentrations greater than 10 mg/ml .Wissenschaftliche Forschungsanwendungen

Cardiac Function Assessment

Tetranor-PGFM levels in urine have been linked to cardiac function, particularly in patients with muscular dystrophy. A decrease in urinary tetranor-PGFM was observed following the administration of the TRPV2 inhibitor Tranilast, suggesting its potential as a biomarker for improved cardiac function .

Biomarker for Diabetic Nephropathy

Studies have identified tetranor-PGFM as a novel biomarker for diabetic nephropathy. Its levels were significantly higher in subjects with stage 1 nephropathy compared to healthy subjects and increased with the progression of the disease .

Inflammation and Heart Failure

Tetranor-PGFM has been implicated in prostaglandin-mediated inflammation, which is associated with the pathological progression of heart failure. Monitoring its levels could provide insights into the inflammatory status of patients with heart conditions .

Cystic Fibrosis Severity

High variability in the levels of tetranor-PGFM and its metabolites has been found in persons with cystic fibrosis. These levels could serve as potential markers for the severity of symptoms and imaging findings in cystic fibrosis patients .

Chronic Enteropathy

Mutations in the SLCO2A1 gene, which encodes a prostaglandin transporter, can induce chronic enteropathy. Tetranor-PGFM levels may reflect the dysfunction in prostaglandin transport and metabolism in affected individuals .

Oxidative Stress Indicator

The correlation between tetranor-PGFM levels and oxidative stress markers like 8-hydroxy-2′-deoxyguanosine suggests its role as an indicator of oxidative stress, particularly in conditions like cardiomyopathy .

Therapeutic Efficacy Marker

In clinical trials, changes in tetranor-PGFM levels have been used to assess the efficacy of therapeutic interventions, such as the use of Tranilast in muscular dystrophy patients to improve heart function .

Prostaglandin Metabolism Studies

Tetranor-PGFM serves as a crucial metabolite in prostaglandin metabolism studies, helping to understand the biosynthesis and catabolism of prostaglandins in various physiological and pathological processes .

Wirkmechanismus

Target of Action

Tetranor-Prostaglandin FM (tetranor-PGFM) is the principal urinary metabolite of Prostaglandin F2α (PGF2α) . The primary target of tetranor-PGFM is the Prostaglandin F2-alpha receptor (PTGFR) . PTGFR is a G protein-coupled receptor that mediates the activity of PGF2α . It plays a crucial role in initiating luteolysis in the corpus luteum .

Mode of Action

It is known that the activity of ptgfr is mediated by g proteins which activate a phosphatidylinositol-calcium second messenger system . This suggests that tetranor-PGFM, as a metabolite of PGF2α, may interact with PTGFR and influence this signaling pathway.

Biochemical Pathways

Tetranor-PGFM is involved in the prostaglandin biosynthesis pathway . Prostaglandins, including PGF2α, are derived from arachidonic acid via the cyclooxygenase (COX) pathway . The metabolism of PGF2α leads to the formation of tetranor-PGFM .

Pharmacokinetics

It is known that tetranor-pgfm is excreted in the urine . The urinary levels of tetranor-PGFM can vary depending on physiological conditions. For instance, in healthy females, the excretion rates are 7-13 µg per day, while in healthy males, the rates are 11-59 µg per 24 hours . During pregnancy, female urinary levels of tetranor-PGFM increase 2 to 5-fold, returning to normal shortly after childbirth .

Result of Action

Studies suggest that changes in urinary levels of tetranor-pgfm may reflect the biosynthesis of pgf2α . For instance, a decrease in urinary tetranor-PGFM levels was observed in patients with advanced heart failure after administration of the drug tranilast, suggesting a reduction in prostaglandin-mediated inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tetranor-PGFM. For example, physiological conditions such as pregnancy can significantly increase the urinary levels of tetranor-PGFM . Additionally, pathological conditions like heart failure can influence the levels of tetranor-PGFM and its associated inflammatory response .

Safety and Hazards

Zukünftige Richtungen

The development of a monoclonal antibody-based EIA for tetranor-PGDM, a metabolite similar to tetranor-PGFM, suggests potential future directions for tetranor-PGFM . This could include the development of similar assays for tetranor-PGFM, which could be useful for routine detection and monitoring of tetranor-PGFM in research or diagnostic body fluids .

Eigenschaften

IUPAC Name |

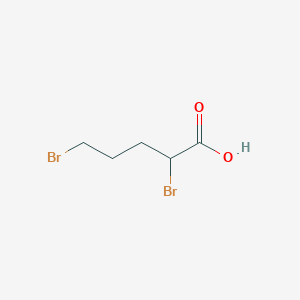

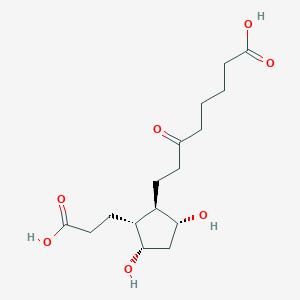

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRHJCFWWOQYQE-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetranor-PGFM | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of measuring Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) levels?

A1: Tetranor-PGFM serves as a valuable biomarker for assessing Prostaglandin D2 (PGD2) production in the body. [] Elevated urinary tetranor-PGFM levels have been linked to various health conditions, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma. [] This highlights its potential utility in both research and diagnostic settings for understanding and monitoring these diseases.

Q2: How can Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) be accurately measured in biological samples?

A2: Researchers have successfully developed a highly specific and sensitive competitive enzyme immunoassay (EIA) for quantifying tetranor-PGFM. [, ] This assay utilizes a monoclonal antibody specifically designed to bind tetranor-PGFM, enabling its precise detection and measurement in complex biological samples like urine. [, ] The development of this EIA represents a significant advancement in tetranor-PGFM research, facilitating further investigations into its role in various physiological and pathological processes.

Q3: What challenges were encountered in developing the enzyme immunoassay (EIA) for Tetranor-Prostaglandin F Metabolite (tetranor-PGFM)?

A3: Developing the EIA for tetranor-PGFM involved optimizing several key parameters to ensure accuracy and reliability. Researchers had to determine the optimal ionic strength and pH for the assay, ultimately finding that 150 mM NaCl and pH 7.5 provided the best results. [, ] Additionally, they had to carefully evaluate the assay's specificity to ensure it did not cross-react with other similar molecules like tetranor-PGEM, tetranor-PGAM, or tetranor-PGDM. [, ] Overcoming these challenges was crucial for establishing a robust and accurate method for measuring tetranor-PGFM.

Q4: Can plasma oxylipin levels, including those derived from 5-lipoxygenase (5-LOX), provide insights into synovial inflammation and potential therapeutic targets?

A4: Research suggests that synovial tissue lipid profiling, rather than plasma oxylipin levels, may be a more accurate indicator of active inflammatory pathways in treated joints. [] While plasma analysis revealed only 24 identifiable oxylipins, synovial tissue analysis identified 71, with minimal correlation between the two. [] Notably, elevated levels of 5-LOX-derived oxylipins were specifically observed in the synovial tissue of patients with a lympho-myeloid-enriched synovium. [] This finding suggests that targeting the 5-LOX pathway with inhibitors could hold therapeutic potential for individuals with this specific histological presentation of inflammatory arthritis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)